

An In-Depth Technical Guide to the Spectroscopic Data of Phenylcarbamic Chloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Phenylcarbamic chloride

CAS No.: 2040-76-8

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This guide provides a comprehensive analysis of the spectroscopic data for **Phenylcarbamic chloride** (also known as N-phenylcarbamoyl chloride), a key intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of **Phenylcarbamic chloride** for reaction monitoring, quality control, and mechanistic studies.

Introduction: The Significance of Spectroscopic Characterization

Phenylcarbamic chloride (C₇H₆ClNO) is a reactive organic compound featuring a phenylamino group attached to a carbonyl chloride moiety.^[1] Its utility as a synthetic precursor stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form carbamates and ureas, respectively. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of **Phenylcarbamic chloride**, as well as to understand its reactivity and

stability. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory professionals.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **Phenylcarbamic chloride** dictates its characteristic spectroscopic signatures. The key structural components to be identified are the phenyl ring, the amine proton (N-H), and the carbamoyl chloride group (-NHCOCl).

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```

Figure 1: Molecular Structure of **Phenylcarbamic Chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Phenylcarbamic chloride**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Phenylcarbamic chloride** is expected to show signals corresponding to the aromatic protons and the amine proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbamoyl chloride group.

Table 1: Predicted ^1H NMR Data for **Phenylcarbamic Chloride**

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------|--|---------------|---------------------------|
| Aromatic protons (ortho) | 7.3 - 7.5 | Doublet | ~ 7-8 |
| Aromatic protons (meta) | 7.1 - 7.3 | Triplet | ~ 7-8 |
| Aromatic protons (para) | 7.0 - 7.2 | Triplet | ~ 7-8 |
| Amine proton (N-H) | 8.0 - 9.0 | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar structures, such as benzamide and carbamate derivatives.[\[2\]](#)

Interpretation: The aromatic protons are expected to appear in the range of 7.0-7.5 ppm, with distinct multiplicities (doublet for ortho, triplets for meta and para protons) due to spin-spin coupling. The amine proton is anticipated to be a broad singlet at a downfield chemical shift (8.0-9.0 ppm) due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of **Phenylcarbamic chloride**.

Table 2: Predicted ¹³C NMR Data for **Phenylcarbamic Chloride**

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|--------------------------------|--|
| Carbonyl carbon (C=O) | 165 - 170 |
| Aromatic carbon (C-N) | 138 - 142 |
| Aromatic carbons (ortho, meta) | 120 - 130 |
| Aromatic carbon (para) | 125 - 128 |

Note: Predicted values are based on the analysis of analogous compounds.[\[2\]](#)

Interpretation: The carbonyl carbon is expected to resonate at a significantly downfield position (165-170 ppm) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The aromatic carbons will appear in the typical range of 120-142 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of **Phenylcarbamic chloride** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Phenylcarbamic chloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). **Phenylcarbamic chloride** is moisture-sensitive, so the use of a dry solvent and prompt analysis is crucial.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

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Figure 2: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **Phenylcarbamic chloride** will be characterized by strong absorptions corresponding to the C=O and N-H bonds.

Table 3: Characteristic IR Absorption Bands for **Phenylcarbamic Chloride**

| Functional Group | Expected Absorption Range (cm ⁻¹) | Intensity |
|------------------------|---|---------------|
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) Stretch | 1750 - 1780 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: The C=O stretching frequency is notably high due to the electron-withdrawing effect of the adjacent chlorine atom, a characteristic feature of acid chlorides and related compounds.[\[3\]](#)

Interpretation: The most prominent peak in the IR spectrum is expected to be the strong, sharp absorption of the carbonyl group in the 1750-1780 cm⁻¹ region. The presence of a medium-intensity band in the 3200-3400 cm⁻¹ range would confirm the N-H stretch. The aromatic nature of the compound is indicated by the C-H stretching absorptions just above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its structure.

Table 4: Expected Mass Spectrometry Data for **Phenylcarbamic Chloride**

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
|---|----------------------------|--|
| [M] ⁺ | 155/157 | Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes) |
| [M-Cl] ⁺ | 119 | Loss of a chlorine radical |
| [C ₆ H ₅ NH] ⁺ | 92 | Fragmentation of the carbamoyl group |
| [C ₆ H ₅] ⁺ | 77 | Loss of the NHCOCI group |

Note: The molecular weight of **Phenylcarbamic chloride** is 155.58 g/mol .[\[1\]](#)

Interpretation: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 155, with a smaller M+2 peak at m/z 157 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A prominent peak at m/z 119, corresponding to the loss of the chlorine atom, is expected and is often the base peak in the spectrum of carbamoyl chlorides.

[\[1\]](#) Further fragmentation can lead to the formation of the phenylaminy cation at m/z 92 and the phenyl cation at m/z 77.

```
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```

Figure 3: Proposed mass spectrometry fragmentation pathway for **Phenylcarbamic chloride**.

Conclusion

The comprehensive spectroscopic analysis of **Phenylcarbamic chloride**, incorporating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. The predicted and expected spectral features detailed in this guide serve as a valuable reference for scientists engaged in the synthesis, purification, and application of this important chemical intermediate. Adherence to proper experimental protocols is essential for obtaining high-quality data that can be confidently interpreted to ensure the integrity of research and development activities.

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Sources

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